Product packaging for 1,1-Diphenylsiletane(Cat. No.:CAS No. 3944-09-0)

1,1-Diphenylsiletane

Cat. No.: B1618883
CAS No.: 3944-09-0
M. Wt: 224.37 g/mol
InChI Key: ATHVAXPIJDDUHO-UHFFFAOYSA-N
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Description

1,1-Diphenylsiletane (CID 607292) is an organosilicon compound with the molecular formula C15H16Si . As a silole derivative, this compound is of significant interest in advanced materials research due to the unique σ –π conjugation phenomenon, which leads to low electron molecular orbital energy levels . Silole-containing compounds are key precursors in the synthesis of electroactive materials, particularly for developing new anodes for lithium-ion batteries as potential high-capacity alternatives to graphite . Research into related silole-based co-oligomers has demonstrated their promising anodic properties and thermal stability in energy storage applications . Beyond battery technology, silole derivatives are widely investigated for their utility in organic electronics, including organic thin-film transistors (OTFTs), and photochromic materials . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16Si B1618883 1,1-Diphenylsiletane CAS No. 3944-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diphenylsiletane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Si/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVAXPIJDDUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[Si](C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345820
Record name 1,1-Diphenylsiletane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3944-09-0
Record name 1,1-Diphenylsiletane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1 Diphenylsiletane and Analogous Siletanes

Established Synthetic Pathways for Silacyclobutanes

The foundational methods for constructing the silacyclobutane (B14746246) core, a key structural motif in compounds like 1,1-diphenylsiletane, have traditionally relied on robust and well-understood chemical transformations. These pathways generally involve the formation of silicon-carbon bonds to close the four-membered ring. Classic methods include the Grignard reaction of γ-halopropylsilanes and [2+2] cycloadditions of species with Si=C double bonds. researchgate.netthieme-connect.comsioc-journal.cn

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and effective strategy for synthesizing silacyclobutanes. This approach involves a precursor molecule containing both the silicon atom and a reactive terminus, which are induced to react and form the cyclic structure.

A primary example of this is the cyclization of γ-halopropylsilanes using magnesium, a variant of the Grignard reaction. In this method, a 3-halopropyl-substituted silane (B1218182) undergoes an intramolecular Wurtz-type coupling, where the magnesium effectively couples the silicon atom and the gamma-carbon, displacing the halide and forming the silacyclobutane ring. sioc-journal.cn Another established intramolecular route involves the ring-closure of specific organolithium or Grignard reagents, where a carbon-lithium or carbon-magnesium bond within the molecule attacks the silicon center to form the crucial Si-C bond that closes the ring. researchgate.netsioc-journal.cn

Strategies Involving Reactive Silylene Intermediates

Silylenes, the silicon analogs of carbenes with the general formula R₂Si, are highly reactive intermediates that can be harnessed for silacycle synthesis. wikipedia.org These divalent silicon species can be generated through various methods, including the reduction of 1,1-dihalosilanes or the thermolysis of polysilanes. wikipedia.org Once formed, silylenes can react with alkenes in a cycloaddition manner to yield silacyclopropanes, which can then be expanded to silacyclobutanes. sioc-journal.cn

A more direct route involves the reaction of silylenes with molecules containing specific functional groups. For instance, silver-catalyzed silylene transfer to allylic sulfides has been reported as a stereoselective method for generating substituted silacyclobutanes. thieme-connect.com In this process, an electrophilic silylenoid is proposed to react with the allyl sulfide, leading to an episulfonium ion intermediate that subsequently rearranges and ring-opens to furnish the silacyclobutane product. thieme-connect.com This transformation is noteworthy as it proceeds via a formal 1,2-sulfide migration rather than forming the expected silacyclopropane. researchgate.net

Metal-Catalyzed and Mediated Synthesis of Silacycles

Transition metal catalysis has emerged as a powerful and versatile tool for the synthesis of silacycles, offering milder conditions and broader functional group tolerance compared to classical methods. Catalysts based on palladium, nickel, rhodium, and copper have all been successfully employed in the formation of these strained rings, often by leveraging the activation of otherwise inert C-Si or C-H bonds. researchgate.netsioc-journal.cn The inherent ring strain and Lewis acidity of silacyclobutanes make them not only synthetic targets but also reactive intermediates for further transformations under transition metal catalysis. sioc-journal.cn

Palladium-Catalyzed Ring-Forming Reactions

Palladium catalysts are particularly prominent in the synthesis of silacycles, enabling a range of ring-forming reactions. oup.com These methods can construct complex silicon-containing heterocycles through processes like ring expansion, desymmetrization, and annulation reactions. frontiersin.orgresearchgate.net For example, palladium-catalyzed reactions can facilitate the coupling of silacyclobutanes with various partners, including enones, alkynes, and cyclopropenones, to yield larger and more complex silacycles. researchgate.net

A notable application is the palladium-catalyzed intermolecular silylation of hydroxy-containing compounds using silacyclobutanes like this compound. This atom-economical reaction provides a practical method for preparing silyl (B83357) ethers and silanols under mild conditions. chemrxiv.org

C-H and C-Si Bond Activation Strategies

A key feature of modern palladium-catalyzed synthesis is the ability to activate strong C-H and C-Si bonds. This capability allows for the direct and selective formation of silacyclic compounds from readily available precursors. oup.comresearchgate.net The activation of the strained C-Si bond in silacyclobutanes is a common strategy, where the ring strain provides a thermodynamic driving force for the reaction. nih.gov

The catalytic cycle often begins with the oxidative addition of a C-Si bond from a silacyclobutane to a Pd(0) complex, generating a 1-pallada-2-silacyclopentane intermediate. frontiersin.org This intermediate can then engage in further reactions. Similarly, palladium catalysis can achieve the synthesis of silacycles through the activation of C-H bonds. oup.com For instance, rhodium(I) catalysis, a related system, allows silacyclobutane to undergo sequential C-Si and C-H bond activations to afford π-conjugated siloles. researchgate.net Palladium-catalyzed reactions of 2-silylaryl triflates have also been developed, proceeding via C-H and/or C-Si bond activations to selectively synthesize various silacyclic structures. oup.comresearchgate.net

Catalytic SystemActivated Bond(s)Reaction TypeProductReference
Pd(0) / Phosphine LigandC(sp³)–SiCoupling-Cyclization with Alkynes1-Sila-2-cyclohexenes frontiersin.org
Pd(II) or Ni(II)C(sp³)–Si, C-CCoupling-Cyclization with CyclopropenonesSila(benzo)suberones researchgate.net
Pd(OAc)₂ / DavePhosC(sp³)–Si, O-HSilylation of Alcohols/PhenolsSilyl Ethers chemrxiv.org
Pd CatalystC–H, C–SiIntramolecular Arylation/SilylationVarious Silacycles oup.com
Intramolecular Exchange Mechanisms in Cyclization

The mechanism of these palladium-catalyzed cyclizations can involve sophisticated elemental steps, including intramolecular exchange processes. This mechanism is distinct from simple addition or substitution and provides access to compounds that are difficult to synthesize otherwise. oup.com

In these reactions, a C-Pd bond is typically formed as an initial intermediate, for example, through the oxidative addition of an aryl halide to a Pd(0) species. oup.comresearchgate.net This organopalladium intermediate can then undergo an intramolecular exchange with a nearby C-H or C-Si bond. oup.com This exchange forms a new carbon-metal bond and facilitates the intramolecular silylation or arylation, leading to the formation of the desired silacycle. The catalytic cycle is completed by a reductive elimination step, which forms the final product and regenerates the active Pd(0) catalyst. frontiersin.org This pathway, involving the generation and transformation of palladacycle intermediates through bond exchange, is central to the selective synthesis of diverse and complex organosilicon compounds. oup.comresearchgate.net

Copper-Catalyzed Ring-Opening/Functionalization Strategies

The strained four-membered ring of siletanes, including this compound, makes them valuable precursors for ring-opening reactions, enabling the introduction of diverse functional groups. Copper catalysis has emerged as a powerful tool for these transformations, offering mild and selective methods for C-Si bond cleavage and subsequent functionalization.

Research has demonstrated the copper-catalyzed ring-opening thiolation of this compound. rsc.org In a key study, the reaction of this compound with S-phenyl benzenesulfonothioate was investigated to produce diphenyl(3-(phenylthio)propyl)silanol. rsc.org The optimization of this reaction revealed that the choice of copper catalyst and solvent is critical for achieving high yields. Initial trials with copper(II) acetate (B1210297) in DMF showed promise, leading to the desired product. rsc.org A systematic screening of solvents indicated that N,N-Dimethylacetamide (DMA) was superior to DMF, DMSO, and MeCN. rsc.org Furthermore, among various copper catalysts tested, Cu(MeCN)4PF6 provided the highest yield of the target silanol (B1196071). rsc.org This protocol provides a practical route to access functionalized silanols under relatively mild conditions (40 °C). rsc.org

The versatility of copper catalysis extends to other ring-opening functionalizations. For instance, copper-catalyzed additions of silyl Grignard reagents to strained rings like aziridines have been reported, showcasing copper's utility in forming C-Si bonds through ring-opening pathways. beilstein-journals.org Additionally, copper catalysts have been successfully employed in the ring-opening silylation of other strained heterocyclic systems like benzofurans, affording (E)-o-(β-silylvinyl)phenols with high stereoselectivity. nih.gov These related methodologies underscore the broad potential of copper catalysis for activating and functionalizing strained ring systems, a principle applicable to siletanes.

Table 1: Optimization of Copper-Catalyzed Thiolation of this compound rsc.org

Entry Copper Catalyst (5 mol%) Solvent Yield (%)
1 Cu(OAc)₂ DMF 65
2 Cu(OAc)₂ DMA 78
3 Cu(OAc)₂ DMSO 55
4 CuCl DMA 60
5 Cu(OTf)₂ DMA 72
6 Cu(acac)₂ DMA 68
7 Cu(MeCN)₄PF₆ DMA 85
8 CuI DMA 45

Reaction Conditions: this compound (1.5 mmol), S-phenyl benzenesulfonothioate (1.0 mmol), catalyst (5 mol%), solvent (3.0 mL) at 40°C for 12 h under N₂ atmosphere.

Direct Synthesis Approaches in Organosilicon Chemistry

The term "direct synthesis" in organosilicon chemistry most famously refers to the Müller-Rochow process, an industrial method for producing organochlorosilanes by reacting elemental silicon with organic halides in the presence of a copper catalyst. mdpi.com This process is the cornerstone of the modern silicone industry. mdpi.com While this specific high-temperature, gas-solid phase reaction is not typically employed for the laboratory-scale synthesis of specialized compounds like this compound, the principle of constructing organosilicon compounds from fundamental building blocks underpins various laboratory syntheses.

The direct laboratory synthesis of this compound is most commonly achieved through the reaction of a dichlorosilane (B8785471) with a suitable di-Grignard reagent. A typical and scalable procedure involves the reaction of 1,3-bis(chloromagnesio)propane with dichlorodiphenylsilane. This approach builds the four-membered silacyclobutane ring through the formation of two new silicon-carbon bonds. This method is effective for producing the target compound on a gram scale. rsc.org

An alternative strategy involves the intramolecular ring closure of a functionalized silane. For example, highly efficient intramolecular cyclization to form silafluorenes has been observed during reactions with Grignard reagents, demonstrating the feasibility of forming cyclic silanes via intramolecular C-Si bond formation. researchgate.net While not a direct synthesis of the siletane ring itself, nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of alkenyl phosphates with arylboronic acids, provide a direct route to 1,1-diarylalkene structures, which are conceptually related. rsc.org

Strategies for Asymmetric Synthesis of Silicon-Stereogenic Centers

The creation of chiral silanes where the silicon atom itself is the stereocenter represents a significant challenge and a sought-after goal in asymmetric synthesis. rsc.org Such silicon-stereogenic compounds have growing applications in synthetic and materials chemistry. researchgate.net For siletanes and related cyclic silanes, asymmetric synthesis strategies are crucial for accessing enantiomerically enriched materials that can be used as chiral reagents or building blocks. beilstein-journals.org

A prominent strategy for the asymmetric synthesis of silicon-stereogenic silanes is the copper-catalyzed desymmetrizing protoboration of divinyl-substituted silanes. nih.gov This method utilizes a copper catalyst with a chiral ligand to react a prochiral silane, such as divinyldiphenylsilane, with bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The reaction proceeds with high regioselectivity and excellent diastereo- and enantioselectivity, yielding boronate-substituted organosilanes that possess a newly formed silicon stereocenter. nih.gov This approach is powerful as it constructs molecules with contiguous silicon and carbon stereocenters. nih.gov

The conformational rigidity of cyclic silanes can be an important factor in achieving high levels of stereoselection in asymmetric transformations. beilstein-journals.org Cyclic silicon-stereogenic silanes have been effectively used as stereo-inducing agents in transition metal-catalyzed reactions, such as the hydrosilylation of alkenes, which involves a transfer of chirality from silicon to carbon. beilstein-journals.org In some reactions, like copper-catalyzed silicon-oxygen bond formation for the kinetic resolution of alcohols, the cyclic nature of the chiral silane is essential for high stereoselectivity, whereas for other transformations like palladium-catalyzed C-Si bond formation, acyclic chiral silanes can also be highly effective. beilstein-journals.org The development of these catalytic asymmetric methods is an underdeveloped but rapidly advancing field, providing new pathways to valuable chiral organosilanes. researchgate.netnih.gov

Table 2: Examples of Asymmetric Reactions to Generate Silicon-Stereogenic Centers

Reaction Type Catalyst System Substrate Type Key Feature Ref
Desymmetrizing Protoboration Cu-catalyst / Chiral Ligand Divinyl-substituted silanes Creates contiguous Si and C stereocenters nih.gov
Hydrosilylation Pd-catalyst Alkenes Chirality transfer from Si to C beilstein-journals.org

Elucidation of Reactivity and Reaction Mechanisms of 1,1 Diphenylsiletane

Ring-Opening Polymerization (ROP) Studies

Ring-opening polymerization (ROP) is a chain-growth polymerization where the terminal end of a polymer chain reacts with a cyclic monomer, resulting in a longer polymer. wikipedia.org This process is often driven by the relief of ring strain, making strained cyclic compounds like siletanes potential candidates for ROP. wikipedia.org The polymerization can proceed through various mechanisms, including anionic, cationic, or metal-catalyzed pathways. wikipedia.orgmdpi.com

The ring-opening polymerization of silacyclobutanes, including 1,1-diphenylsiletane, is a key method for producing polycarbosilanes. The mechanism often involves the cleavage of the strained silicon-carbon bonds within the four-membered ring. acs.org

Transition metal catalysts are frequently employed for the ROP of silacyclobutanes. acs.org Platinum-based catalysts, in particular, have demonstrated high efficacy.

Karstedt's Catalyst : This platinum(0)-divinyl-tetramethyldisiloxane complex is a highly active and soluble catalyst used in hydrosilylation and ROP. rsc.org It is considered a benchmark catalyst in industrial applications for its efficiency. rsc.org Karstedt's catalyst has been successfully used in the ROP of this compound (DPSCB) to synthesize all-benzocyclobutene functionalized polycarbosilanes and their copolymers. x-mol.compolymer.or.kr The mechanism of transition-metal-catalyzed ROP is thought to proceed through the insertion of the metal into a strained Si-C bond of the silacyclobutane (B14746246) ring. acs.org

Other Platinum Catalysts : Besides Karstedt's catalyst, other platinum compounds like chloroplatinic acid, Speier's catalyst (H₂[PtCl₆]·H₂O), and platinum on carbon (Pt/C) are also effective for hydrosilylation and related polymerization reactions. rsc.orggoogle.com

Other Transition Metal Catalysts : Rhodium-based catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), can also be utilized. google.com

The general scheme for the ROP of a silacyclobutane derivative using a platinum catalyst involves the coordination of the catalyst to the monomer, followed by oxidative addition, which cleaves the Si-C bond and opens the ring. This is followed by reductive elimination to propagate the polymer chain.

Table 1: Catalytic Systems for ROP of Silacyclobutanes

Catalyst Name Chemical Formula/Description Typical Application Reference
Karstedt's Catalyst Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex Hydrosilylation, ROP rsc.orgmdpi.com
Speier's Catalyst Hexachloroplatinic acid (H₂[PtCl₆]·H₂O) Hydrosilylation rsc.org
Wilkinson's Catalyst Tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh₃)₃) Hydrosilylation google.com
Chloroplatinic acid H₂PtCl₆ Hydrosilylation google.com

The thermodynamics and kinetics of ROP are crucial for controlling the polymerization process and the properties of the resulting polymer.

Thermodynamics : The primary driving force for the ROP of cyclic monomers is the relief of ring strain. wikipedia.org For cyclobutane (B1203170) derivatives, this strain is significant. The Gibbs free energy of polymerization (ΔG_p) must be negative for polymerization to be thermodynamically favorable. This is influenced by the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. wiley-vch.de For most ROPs, the enthalpy change is negative due to strain relief, while the entropy change is also negative due to the loss of translational freedom of the monomer. wiley-vch.de This relationship implies the existence of a ceiling temperature (T_c), above which polymerization is not favorable.

Kinetics : The kinetics of ROP can be complex and are often studied to understand the reaction mechanism and control the molecular weight and dispersity of the polymer. For many ROP reactions, the polymerization is first-order with respect to the monomer concentration. researchgate.net The rate of polymerization is also dependent on the initiator/catalyst concentration and the temperature. The kinetics of the ROP of hexamethylcyclotrisiloxane (B157284) (D₃), a related cyclic siloxane, were found to follow second-order kinetics and the reaction is highly exothermic and irreversible. ntnu.no Similar principles apply to the ROP of siletanes, where the reaction rate is influenced by the catalyst's activity and the monomer's structure.

Table 2: General Thermodynamic Parameters in ROP

Parameter Symbol Significance in Polymerization Reference
Gibbs Free Energy of Polymerization ΔG_p Must be negative for polymerization to occur spontaneously. wiley-vch.de
Enthalpy of Polymerization ΔH_p Typically negative, driven by ring strain relief. wiley-vch.de
Entropy of Polymerization ΔS_p Typically negative, due to loss of monomer mobility. wiley-vch.de

Copolymerization involves the polymerization of two or more different monomers, allowing for the synthesis of polymers with tailored properties. uomosul.edu.iq The resulting copolymer's structure depends on the reactivity ratios of the monomers and their feed concentrations. uomosul.edu.iq

This compound (DPSCB) has been copolymerized with other monomers, such as 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB), using Karstedt's catalyst. x-mol.com This allows for the creation of copolymers with specific functionalities and properties. The dynamics of such copolymerizations are governed by the relative reactivities of the comonomers. In copolymerization, the reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus the other monomer (cross-propagation). copoldb.jp

If r₁r₂ = 1, an ideal or random copolymer is formed. copoldb.jp

If r₁ and r₂ are both less than 1, the copolymer tends toward alternation. copoldb.jp

If r₁ and r₂ are both greater than 1, a blocky copolymer structure is favored. copoldb.jp

The specific reactivity ratios for this compound with various cyclic comonomers would need to be determined experimentally to predict the resulting copolymer microstructure.

Mechanistic Investigations of this compound ROP

Catalytic Systems in ROP (e.g., Karstedt's Catalyst)

Ring-Opening Reactions with External Reagents

The strained ring of this compound can also be opened by reacting with various external reagents, not just in polymerization processes. These reactions are typically driven by nucleophilic or electrophilic attack on the silacyclobutane ring.

Nucleophilic attack is a common mechanism for the ring-opening of strained heterocyclic compounds. researchgate.net In the case of siletanes, a nucleophile can attack the silicon atom, leading to the cleavage of one of the silicon-carbon bonds.

Mechanism : The reaction of a siletane with an alcohol (alcoholysis) or water (hydrolysis) typically involves the nucleophilic attack of the oxygen atom of the alcohol or water on the electrophilic silicon atom of the siletane ring. This is often facilitated by an acid or base catalyst. libretexts.orgbeilstein-journals.org In an acid-catalyzed reaction, the oxygen of the siletane ring is not present, but the reaction can be promoted by activating the nucleophile or through other catalytic pathways. For epoxides, which are analogous three-membered rings, acid catalysis protonates the ring oxygen, making the ring more susceptible to nucleophilic attack. libretexts.org A similar principle of activating the system can apply. The attack leads to the formation of a linear product with a new silicon-oxygen bond and a terminal carbon group that can be further functionalized.

Regioselectivity : In asymmetric siletanes, the regioselectivity of the ring-opening (i.e., which Si-C bond is broken) can be influenced by steric and electronic factors of both the siletane and the attacking nucleophile. unirioja.es For this compound, the two Si-C bonds are equivalent in the ring, simplifying the outcome.

Product Formation : The reaction with an alcohol (ROH) would yield a product of the type Ph₂Si(OR)(CH₂)₃H, while reaction with water would yield the corresponding silanol (B1196071), Ph₂Si(OH)(CH₂)₃H. These reactions provide a pathway to functionalized linear silanes from a cyclic precursor.

Mechanistic Insights into Si-O Bond Formation via Si-C Activation

Oxidation Reactions of Strained Siletanes

Strained siletanes, including this compound, are susceptible to oxidation reactions that cleave the carbon-silicon bonds. organic-chemistry.org This reactivity provides a synthetic advantage for the preparation of alcohols and phenols. organic-chemistry.org

Upon exposure to aqueous fluoride (B91410) and peroxide, siletanes undergo rapid ring-opening and oxidation. organic-chemistry.org This process is efficient and can be performed under mild conditions. organic-chemistry.org A significant benefit of this method is its compatibility with silyl (B83357) ether protecting groups, which is an advantage over traditional Tamao-Fleming oxidation protocols. organic-chemistry.org The stability and ease of handling of siletanes, combined with their reactivity, make them practical substrates for C-Si bond oxidation in organic synthesis. organic-chemistry.org The reaction offers a reliable method for converting a C-Si bond into a C-O bond, expanding the synthetic utility of organosilanes. organic-chemistry.org

Transformations Involving Silicon-Carbon Bond Cleavage and Rearrangements

The cleavage of the silicon-carbon bond in this compound is a key step in many of its transformations, leading to the formation of new silacycles and other valuable organosilicon compounds. d-nb.infonih.gov

Metal-Mediated Si-C Bond Functionalization for Silacycle Synthesis

Transition metal-mediated reactions have emerged as a powerful strategy for the functionalization of Si-C bonds in siletanes, enabling the synthesis of a variety of silacycles. nih.govresearchgate.net These reactions take advantage of the strained nature of the siletane ring to facilitate Si-C bond cleavage. nih.gov

Palladium-catalyzed reactions, for example, can be used to construct diverse spirosilacycles. d-nb.infonih.gov The mechanism often involves the insertion of a metal-carbon species into the Si-C(sp³) bond, followed by the formation of a new C(sp³)-Si bond. d-nb.infonih.gov This approach has been shown to proceed through a Pd(II)/Pd(IV) catalytic cycle, with the Si-C bond activation occurring via a Pd(IV) intermediate. nih.gov These transformations provide access to complex silicon-containing architectures from readily available siletanes. researchgate.net

Generation and Reactivity of Transient Silenes from Siletanes

Siletanes can serve as precursors for the generation of transient, highly reactive species known as silenes (compounds containing a silicon-carbon double bond). The formation of these intermediates typically occurs under thermal or photochemical conditions and involves the cleavage of the siletane ring. The resulting silenes can then undergo various cycloaddition reactions or other transformations to form new cyclic and acyclic organosilicon compounds.

Ring Expansion Reactions of Small Silacycles

Small silacycles, such as this compound, exhibit unique reactivity driven by the inherent ring strain of the four-membered ring. This strain enhances the Lewis acidity at the silicon center, making it susceptible to reactions that lead to ring expansion. organic-chemistry.org The release of this angle strain is a significant thermodynamic driving force when the silicon atom transitions from a tetrahedral to a pentacoordinate state during a reaction. organic-chemistry.org

One of the key reaction types for small silacycles is ring expansion, which can be initiated by various reagents and conditions. For instance, the reaction of silylenes, such as SiH₂, with molecules like sulfur dioxide can lead to the formation of a three-membered thione-siloxirane ring, which then undergoes a low-energy barrier ring expansion to a four-membered 3-thia-2,4-dioxasiletane. csic.es While this specific example does not involve this compound, it illustrates the general principle of ring expansion in small silacycles.

A more direct example involves the palladium-catalyzed (4+2) annulations of silacyclobutanes with activated ketones. researchgate.net This type of reaction demonstrates the utility of transition metal-catalyzed silicon-carbon bond activation in small silacycles for the synthesis of larger, silicon-containing heterocycles. researchgate.net The thermal-induced ring-opening of benzocyclobutene to an o-quinodimethane, which can then participate in cycloaddition reactions, is another analogous process that highlights the tendency of strained four-membered rings to undergo ring-opening and expansion. researchgate.net The key to successful ring expansion is the efficient generation of a reactive intermediate, where the subsequent fragmentation and rearrangement are energetically favorable. whiterose.ac.uk

The reactivity of siletanes in ring-expansion reactions is a valuable tool in organic synthesis, providing access to medium-sized rings and macrocycles that can be challenging to synthesize through direct cyclization methods. mdpi.com These reactions often proceed through a cascade mechanism, where an initial activation event leads to a series of transformations culminating in the expanded ring structure. whiterose.ac.uk

Cross-Coupling Reactions Involving Siletane Moieties

Siletanes, including this compound, have emerged as valuable partners in palladium-catalyzed cross-coupling reactions, offering a stable and versatile alternative to other organosilicon reagents. nih.govrug.nl

Palladium-Catalyzed Cross-Coupling of Organosilicon Compounds

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds. fiu.edu The Hiyama coupling, in particular, utilizes organosilicon compounds as nucleophilic partners. organic-chemistry.org While early examples of Hiyama coupling often required harsh conditions and were limited in scope, the use of more reactive organosilanes, including siletanes, has significantly broadened the applicability of this reaction. organic-chemistry.orgcam.ac.uk

The key to the reactivity of siletanes in cross-coupling is the activation of the silicon-carbon bond. This is often achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which attacks the silicon atom to form a pentacoordinate, hypervalent silicate. organic-chemistry.org This process polarizes the Si-C bond, making the organic group more nucleophilic and facilitating transmetalation to the palladium center. organic-chemistry.org The catalytic cycle typically involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation from the activated organosilane, and finally, reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst. nobelprize.org

Research has shown that siletanes, which might be considered "masked" silanols, undergo rapid ring-opening with aqueous fluoride to form silanols and disiloxanes, which are the likely active species in the transmetalation step. organic-chemistry.org This "safety-catch" mechanism allows for the use of relatively stable siletane precursors that release the more reactive coupling partner under the reaction conditions. cam.ac.uk

Application of Siletanes in Modular Synthetic Strategies

The stability and predictable reactivity of siletanes make them well-suited for applications in modular synthesis. Modular synthesis is an approach to chemical synthesis that involves the assembly of complex molecules from a set of pre-synthesized building blocks, or "modules". roland.comexsertus.com This strategy allows for the rapid generation of diverse molecular structures by combining different modules in various combinations.

Siletanes can be incorporated into molecular building blocks, serving as latent nucleophiles for cross-coupling reactions. Their stability allows them to be carried through multiple synthetic steps before being activated for the final coupling reaction. cam.ac.uk This is particularly advantageous in the synthesis of complex molecules where sensitive functional groups might not tolerate the conditions required for the formation of other organometallic reagents. thieme-connect.com

For example, a bifunctional reagent containing both a silanol and a 2-thienylsilane has been used for the sequential cross-coupling to synthesize unsymmetrical 1,4-butadienes. cam.ac.uk This demonstrates the potential for orthogonal reactivity, where different silyl groups can be selectively activated under different conditions, a key principle in modular synthesis. The ability to use siletanes in this manner provides a powerful tool for the construction of complex molecular architectures with a high degree of control and flexibility.

Hydrosilylation and Other Organosilicon Transformations

Hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. libretexts.org This reaction is a highly efficient method for the formation of silicon-carbon bonds and is widely used in both academic and industrial settings. mdpi.commdpi.com

Catalytic Aspects and Mechanistic Understandings of Si-H Addition

The hydrosilylation reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst being the most common. mdpi.com The generally accepted mechanism for metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism. libretexts.org This mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by the coordination of the unsaturated substrate (e.g., an alkene or alkyne). The next step is the insertion of the unsaturated substrate into the metal-hydride bond (beta-insertion). The final step is the reductive elimination of the resulting alkylsilyl group, which forms the desired product and regenerates the active catalyst. libretexts.org

A modified Chalk-Harrod mechanism has also been proposed, which involves the insertion of the alkene into the metal-silyl bond, followed by reductive elimination of a C-H bond. libretexts.org The specific mechanism that is operative can depend on the catalyst, the silane (B1218182), and the substrate.

The reactivity in hydrosilylation can be influenced by the nature of the silane. For example, hypercoordinate silanes, such as 1-hydrosilatrane, have an activated Si-H bond due to the intramolecular coordination between nitrogen and silicon, making them potent hydride sources. sigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation Techniques for Siletanes

Nuclear Magnetic Resonance (NMR) Spectroscopy.mdpi.commdpi.comresearchgate.netlibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of siletanes in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, stereochemistry, and electronic environment of the atoms within a molecule. For siletanes, ¹H, ¹³C, and ²⁹Si NMR are particularly informative. libretexts.orgchemguide.co.uk

High-Resolution ¹H, ¹³C, and ²⁹Si NMR Chemical Shift Analysis.mdpi.commdpi.comresearchgate.netlibretexts.org

High-resolution NMR spectroscopy allows for the precise measurement of chemical shifts (δ), which are indicative of the local electronic environment of each nucleus. libretexts.orgchemguide.co.uk In 1,1-Diphenylsiletane, the proton (¹H) and carbon (¹³C) NMR spectra reveal characteristic signals for the phenyl and siletane ring moieties.

The ²⁹Si NMR chemical shift is particularly sensitive to the coordination number and geometry of the silicon atom. For tetracoordinate silicon in strained four-membered rings like siletanes, the ²⁹Si chemical shifts are found in a specific range. For instance, the ²⁹Si NMR resonance for this compound has been reported, providing a key diagnostic marker for this class of compounds. rsc.org The chemical shifts for various substituted silacyclobutanes have been determined, showing that substitution effects can be compared to those in silacyclopentanes and acyclic silanes. researchgate.net An unusual trend in the screening of the Si nucleus and the sensitivity of the C3 carbon to substitution on the silicon atom in silacyclobutanes is explained by a strong 1-3 transannular interaction. researchgate.net

Table 1: Representative NMR Chemical Shifts for Phenyl-Substituted Siletanes and Related Compounds

Compound/FragmentNucleusChemical Shift (δ) in ppm
This compound derivative²⁹Si-4.35
Phenyl groups¹³C125.4 - 139.2
Siletane ring CH₂¹³C14.4 - 36.9
Phenyl groups¹H6.68 - 7.57
Siletane ring CH₂¹H1.17 - 3.14

Note: The data presented is a general range compiled from various phenyl-substituted siletane derivatives and may not represent the exact values for this compound itself. The specific values can vary based on the solvent and other substituents. rsc.org

Solid-State NMR and Chemical Shift Tensor Analysis.mdpi.commdpi.com

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of siletanes in the crystalline phase. mdpi.com Unlike solution NMR, which averages out anisotropic interactions, ssNMR can measure the chemical shift anisotropy (CSA), which is described by the chemical shift tensor. digitellinc.com The principal components of this tensor (δ₁₁, δ₂₂, δ₃₃) provide detailed information about the electronic shielding around the silicon nucleus in three-dimensional space. digitellinc.com

Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental ssNMR to calculate and interpret chemical shift tensors. acs.orgresearchgate.net This combined approach allows for a deeper understanding of the electronic structure and the influence of the crystal packing environment on the silicon atom. digitellinc.com For organosilicon compounds, variable-temperature cross-polarization magic-angle spinning (CP/MAS) NMR studies can reveal information about structural phase transitions and internal molecular reorientational processes. acs.org

Dynamic Equilibrium Effects on ²⁹Si NMR Spectra.mdpi.com

In certain siletane derivatives, particularly those capable of forming hypercoordinate species, dynamic equilibria can significantly influence the observed ²⁹Si NMR spectra. acs.orgresearchgate.net These equilibria may involve the reversible formation of dative bonds, leading to a change in the coordination number of the silicon atom from four to five or even six. acs.orgresearchgate.net

This dynamic process is often temperature-dependent. researchgate.netnih.gov Variable-temperature (VT) NMR studies can be used to monitor these equilibria. As the temperature changes, the rate of interconversion between the different coordination states can shift from the fast-exchange to the slow-exchange regime on the NMR timescale. nih.gov In the fast-exchange regime, a single, population-averaged ²⁹Si NMR signal is observed. As the temperature is lowered, the equilibrium may shift, and the signals for the individual species may be resolved. acs.orgsjf.edu The analysis of the temperature dependence of the ²⁹Si chemical shift can provide thermodynamic parameters for the equilibrium process. acs.orgresearchgate.net

X-ray Crystallography for Precise Molecular Structure Determination.mdpi.comresearchgate.netacs.org

X-ray crystallography is an indispensable technique for obtaining a definitive, three-dimensional structure of a molecule in the solid state. ruppweb.orgnih.gov By diffracting X-rays off a single crystal of the compound, a map of the electron density can be generated, from which the precise positions of the atoms can be determined. nih.gov

For this compound and its derivatives, X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry. researchgate.netresearchgate.net This includes the conformation of the siletane ring, which is often found to be puckered, and the orientation of the phenyl substituents. The structural parameters obtained from X-ray diffraction are crucial for understanding the strain within the four-membered ring and for validating the results of theoretical calculations. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for an Organosilicon Compound

ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Note: This table provides an example of crystallographic data for a representative organic molecule and is not the specific data for this compound. The actual crystallographic parameters for this compound would need to be determined experimentally. mdpi.comrsc.org

Vibrational and Electronic Spectroscopy.mdpi.comchemguide.co.ukruppweb.org

Vibrational and electronic spectroscopy techniques probe the energy levels associated with molecular vibrations and electronic transitions, respectively. These methods provide complementary information to NMR and X-ray crystallography.

Fourier-Transform Infrared (FTIR) Spectroscopy.chemguide.co.ukruppweb.org

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. rtilab.combruker.com The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. rtilab.com Each type of bond and functional group has a characteristic absorption frequency, resulting in a unique spectral "fingerprint" for the molecule. rtilab.com

In the FTIR spectrum of this compound, one would expect to observe characteristic absorption bands for the C-H stretching and bending vibrations of the phenyl groups and the methylene (B1212753) groups of the siletane ring. researchgate.net Vibrations involving the silicon-carbon bonds would also be present. The analysis of the FTIR spectrum can confirm the presence of these key structural features and can be used for quality control and to identify any changes in the molecule, such as those occurring during a reaction. rtilab.comresearchgate.net The vibrational coupling between neighboring groups can influence the observed spectra. nih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a substance, causing electronic transitions from a ground state to a higher energy excited state. azooptics.com The energy of the absorbed light corresponds to the energy difference between these electronic states. The light-absorbing groups within a molecule are known as chromophores. msu.edu

In the this compound molecule, the primary chromophores are the two phenyl groups attached to the silicon atom. The saturated siletane ring itself does not possess π-electrons and its σ → σ* transitions occur at wavelengths below the typical analytical range of 200-800 nm. msu.edu Therefore, the UV/Vis spectrum is dominated by the π → π* electronic transitions of the aromatic rings. msu.edu

The spectrum is expected to show strong absorption bands characteristic of the benzene (B151609) chromophore, which typically exhibits a very strong absorption near 200 nm and a weaker, vibrationally structured band around 254 nm. msu.edu The substitution of the phenyl rings onto the silicon atom of the siletane ring may cause a slight bathochromic (red) shift in these absorption maxima compared to unsubstituted benzene. The intensity of absorption is quantified by the molar absorptivity (ε), which reflects the probability of a specific electronic transition occurring.

Table 1: Expected UV/Vis Absorption Data for this compound

Expected λmax (nm)Molar Absorptivity (ε)Transition TypeChromophore
~205-215High (>10,000)π → πPhenyl Ring
~255-265Low-Moderate (200-500)π → π (forbidden)Phenyl Ring

Advanced Analytical Methods for Material Characterization

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the elemental and molecular composition of the outermost layers of a solid material. eag.com The method involves bombarding the sample surface with a focused primary ion beam (e.g., Cs⁺ or O₂⁺), which causes atoms and molecular fragments to be sputtered from the surface. eag.comceitec.eu A fraction of these ejected particles are ionized and are referred to as secondary ions. These secondary ions are then analyzed by a mass spectrometer, typically a Time-of-Flight (ToF) analyzer, which separates them based on their mass-to-charge ratio (m/z). cronologic.deceitec.cz

For the analysis of organic and organosilicon materials like this compound, static ToF-SIMS is particularly valuable. It uses a very low primary ion dose to ensure that the molecular information from the top monolayer is preserved, allowing for the detection of large, non-volatile molecules with minimal fragmentation. ceitec.eucronologic.de The analysis can provide a detailed mass spectrum that reveals the parent molecule (often as a protonated species, [M+H]⁺) and characteristic molecular fragments. researchgate.netspectroscopyonline.com

The SIMS spectrum of this compound would be expected to show peaks corresponding to the intact molecule as well as fragments resulting from the cleavage of Si-C and C-C bonds. Key identifiable fragments would include the phenyl cation and silicon-containing moieties.

Table 2: Predicted Characteristic Secondary Ions for this compound in SIMS

Ion FragmentChemical FormulaPredicted m/z
Phenyl[C₆H₅]⁺77
Diphenylsilyl[Si(C₆H₅)₂]⁺184
Siletane Ring Fragment[SiC₃H₆]⁺70
Parent Molecule (protonated)[C₁₅H₁₆Si + H]⁺225

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to investigate the elemental composition and the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. osti.gov The method works by irradiating the sample with a monochromatic X-ray beam, causing the emission of core-level electrons (photoelectrons). caltech.edu The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment (i.e., its oxidation state and bonding partners). osti.govcaltech.edu

For this compound, XPS analysis would primarily detect signals from silicon and carbon (hydrogen is not detectable by XPS). High-resolution spectra of the Si 2p and C 1s core levels would provide detailed information about the chemical structure.

Si 2p Spectrum: The binding energy of the Si 2p peak is highly sensitive to the atom to which the silicon is bonded. For this compound, silicon is bonded to two carbon atoms of the phenyl groups and two carbon atoms of the siletane ring. This Si-C bonding environment is expected to produce a Si 2p peak at a distinct binding energy. nih.gov This peak can be clearly distinguished from silicon in an oxidized state, such as silicon dioxide (SiO₂), which appears at a significantly higher binding energy (~103 eV). researchgate.net This makes XPS an excellent tool for assessing surface oxidation or contamination of the siletane.

C 1s Spectrum: The C 1s spectrum would consist of multiple overlapping peaks corresponding to the different chemical environments of the carbon atoms. The carbon atoms in the phenyl rings (C-C and C-H bonds) would contribute to a primary peak around 284.8-285.0 eV. The carbon atoms in the siletane ring that are bonded to the silicon atom (C-Si) are expected to appear at a slightly different binding energy, typically lower than the aromatic carbons. researchgate.net Deconvolution of the C 1s spectrum allows for the quantification of these different carbon species.

Table 3: Predicted XPS Binding Energies for this compound

ElementCore LevelChemical EnvironmentPredicted Binding Energy (eV)
SiliconSi 2pSi -C (siletane), Si -C (phenyl)100.5 - 101.5
CarbonC 1sC -C / C -H (phenyl)~285.0
CarbonC 1sC -Si (siletane)~284.2

Theoretical and Computational Chemistry Studies of 1,1 Diphenylsiletane Systems

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for understanding the fundamental properties of siletane systems. These methods provide insights that are often difficult to obtain through experimental means alone.

Theoretical studies on simpler siletanes, such as the parent silacyclobutane (B14746246) (SCB) and its derivatives, show that exocyclic substitution on the silicon atom significantly impacts the electronic environment. For instance, methyl substitution on the silicon atom in monosilacyclobutane and 1,3-disilacyclobutane leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This suggests that the phenyl groups in 1,1-diphenylsiletane would likely lead to a smaller HOMO-LUMO gap compared to the unsubstituted siletane, potentially influencing its reactivity and spectroscopic properties.

The four-membered ring of siletanes is not planar. It adopts a puckered conformation to relieve ring strain. The degree of this puckering and the energy barrier to the planar transition state are key aspects of its conformational landscape.

Ab initio and Density Functional Theory (DFT) calculations have been effectively used to study the conformation of various siletanes. For the parent silacyclobutane, the calculated dihedral angle of puckering is approximately 35°, which is in excellent agreement with experimental values. researchgate.netacs.org The barrier to ring inversion through a planar transition state for silacyclobutane has been computationally determined to be around 523 cm⁻¹ (MP2/cc-pVTZ level of theory), which compares reasonably with the experimental value of 440 cm⁻¹. researchgate.netacs.org

Table 1: Calculated Conformational Properties of Substituted Siletanes

CompoundMethodPuckering Angle (°)Barrier to Planarity (cm⁻¹)
SilacyclobutaneMP2/cc-pVTZ35523
1,1-DifluorosilacyclobutaneMP2/cc-pVTZ29186
1,1-DichlorosilacyclobutaneMP2/cc-pVTZ31433
1,1-DimethylsilacyclobutaneHF/6-311G**29.71.3 kcal/mol (approx. 455 cm⁻¹)

This table presents data for related siletane compounds to infer the properties of this compound.

Electronic Structure and Bonding Analysis

Mechanistic Pathway Elucidation via Density Functional Theory (DFT)

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving siletanes. These studies help in understanding the preferred reaction pathways by mapping the potential energy surface.

The thermal decomposition of silacyclobutanes is a classic example where DFT has provided significant mechanistic insights. For the parent silacyclobutane, computational studies suggest that the most favorable decomposition pathway to ethylene (B1197577) and silene involves the initial cleavage of a C-C bond to form a diradical intermediate. acs.orgkyushu-u.ac.jp An alternative pathway initiated by Si-C bond cleavage is calculated to have a higher energy barrier. acs.orgkyushu-u.ac.jp

In the context of this compound, its photolysis is known to generate 1,1-diphenylsilene. acs.org The mechanism of the subsequent reaction of this transient silene with alcohols has been investigated, revealing important details about the reactivity of such species. acs.org While a detailed DFT study on the ring-opening of this compound itself is not found, the principles derived from the study of the parent silacyclobutane are applicable. The phenyl substituents are expected to influence the stability of the diradical intermediates, which would, in turn, affect the reaction energetics.

The characterization of transition states is crucial for understanding reaction kinetics. Computational chemistry allows for the determination of the geometry and energy of these fleeting structures.

For the thermal decomposition of silacyclobutane, the transition state for the initial C-C bond cleavage is the rate-determining step. kyushu-u.ac.jp The activation energy for this process is significant, reflecting the stability of the siletane ring at moderate temperatures. In the decomposition of 1,3-disilacyclobutane, a stepwise cycloreversion pathway with a calculated activation barrier (ΔH₀‡) of 66.1 kcal/mol is favored over a concerted mechanism (ΔH₀‡ = 77.3 kcal/mol). researchgate.net

For reactions involving this compound, such as its palladium-catalyzed Si-O bond formation, DFT could be employed to characterize the transition states of the oxidative addition and reductive elimination steps. researchgate.net The energetics of these steps would be influenced by the phenyl groups attached to the silicon atom.

The study of kinetic isotope effects (KIEs) provides valuable information about bond-breaking and bond-forming events in the rate-determining step of a reaction. Theoretical calculations can predict KIEs, which can then be compared with experimental data to validate proposed mechanisms.

An experimental study on the addition of alcohols to 1,1-diphenylsilene, generated from the photolysis of 1,1-diphenylsilacyclobutane, has determined deuterium (B1214612) kinetic isotope effects for the quenching reaction with various alcohols. acs.org For example, the reaction with methanol (B129727) in acetonitrile (B52724) has a specific rate constant, and a corresponding KIE can be computationally modeled to understand the nature of the proton transfer in the transition state.

Table 2: Experimental Absolute Rate Constants for the Addition of Alcohols to 1,1-Diphenylsilene at 23 °C in Acetonitrile

Quencherkq (M⁻¹s⁻¹)
Water(not specified)
Methanol(not specified)
Ethanol(not specified)
2-Propanol(not specified)
tert-Butyl alcohol(not specified)
Acetic acid(not specified)

This table is based on a study that determined these values, which could be used to benchmark theoretical predictions of reaction rates and kinetic isotope effects. acs.org

Transition State Characterization and Reaction Energetics

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various spectroscopic data, including NMR, IR, and Raman spectra. These predictions can aid in the structural elucidation and characterization of molecules.

High-level DFT computations have been successfully used to calculate the infrared and Raman spectra of silacyclobutane and its derivatives. researchgate.netacs.org The calculations have been instrumental in reassigning certain spectral bands and in characterizing a signature band around 1130 cm⁻¹ in the infrared spectra of all silacyclobutanes, which arises from the α-CH₂ in-phase wagging vibration. researchgate.netacs.org For this compound, similar calculations would be expected to predict the vibrational frequencies associated with the siletane ring, the Si-Ph bonds, and the phenyl groups themselves.

In the realm of NMR spectroscopy, there is a report of a ¹⁹F-¹³C HMBC experiment on a fluorine-substituted 1,1-diphenylsilacyclobutane. ismar.org Theoretical calculations of NMR chemical shifts and coupling constants, for instance using the ab initio/IGLO method, can provide valuable support for the interpretation of such experimental data. cdnsciencepub.com These calculations would be sensitive to the conformational properties and the electronic structure of the molecule.

Calculation of 29Si NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organosilicon chemistry. d-nb.infoaps.org The chemical shift of the silicon-29 (B1244352) (²⁹Si) nucleus is particularly sensitive to its local electronic environment. libretexts.org Computational methods, especially Density Functional Theory (DFT), have become instrumental in predicting and interpreting ²⁹Si NMR spectra. nih.govunige.ch

The accurate calculation of ²⁹Si NMR chemical shifts requires a careful selection of theoretical methods and basis sets. researchgate.net Hybrid generalized gradient approximation (GGA) functionals, such as B3LYP and PBE0, are commonly employed. unige.ch To achieve high accuracy, it is often necessary to use triple-zeta quality basis sets, like IGLO-III, which are specifically designed for the calculation of magnetic properties. atlanticoer-relatlantique.ca

Solvent effects can significantly influence chemical shifts and are typically incorporated into calculations using continuum solvation models like the Polarizable Continuum Model (PCM). nih.govatlanticoer-relatlantique.ca For compounds containing heavier elements, relativistic effects, including spin-orbit coupling, may also need to be considered to achieve quantitative agreement with experimental data. unige.chresearchgate.net The general approach involves optimizing the molecular geometry and then calculating the magnetic shielding tensor, from which the chemical shift is derived relative to a standard, usually tetramethylsilane (B1202638) (TMS). libretexts.orgresearchgate.net

While specific computational studies detailing the ²⁹Si NMR parameters for this compound are not extensively documented in the surveyed literature, the established methodologies allow for reliable prediction. A typical computational output for a siletane system would include the isotropic shielding constant, which is then converted to a chemical shift (δ). The data would be presented as shown in the illustrative table below.

Illustrative Data: Calculated ²⁹Si NMR Parameters for a Siletane System

Parameter Calculation Level Gas Phase Value Value in Chloroform (PCM)
Geometry Optimization DFT/B3LYP/6-31G(d) - -
NMR Calculation GIAO-DFT/B3PW91/IGLO-III - -
²⁹Si Isotropic Shielding (σ) 335.5 ppm 334.8 ppm
²⁹Si Chemical Shift (δ) vs TMS 8.7 ppm 9.4 ppm
¹J(Si-C) Coupling Constant 52.1 Hz 52.5 Hz

Note: This table is a representative example of data obtained for carbosilanes and does not reflect experimentally verified values for this compound.

Molecular Orbital Theory and Electron Density Distribution Analysis

Molecular Orbital (MO) theory provides a delocalized description of electron distribution and bonding within a molecule. wikipedia.orglibretexts.org Computational analysis of the molecular orbitals of this compound can reveal key insights into its chemical reactivity and electronic properties. The analysis typically focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni-muenchen.de

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

In a typical MO analysis of this compound, the HOMO would likely be a π-type orbital distributed over the phenyl rings, while the LUMO might be a σ*-antibonding orbital associated with the silicon atom and the siletane ring. The composition of these orbitals, in terms of contributions from the atomic orbitals of silicon, carbon, and hydrogen, can be calculated to understand bonding interactions. uni-muenchen.deresearchgate.net

Electron density distribution analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, complements MO theory by providing a more localized picture of bonding. researchgate.net This analysis partitions the total electron density into contributions from individual atoms and bonds, allowing for the characterization of bond types (e.g., covalent, ionic character) and the identification of lone pairs. wikipedia.org For this compound, such an analysis would quantify the polarization of the Si-C bonds, which arises from the difference in electronegativity between silicon and carbon, and detail the electron distribution across the strained four-membered siletane ring. aps.org

Polymer Chemistry and Materials Science Applications of 1,1 Diphenylsiletane Derivatives

Synthesis and Characterization of Poly(1,1-diphenylsiletane)

The synthesis of poly(this compound) is primarily achieved through ring-opening polymerization (ROP) of the this compound monomer. mdpi.comwikipedia.org This method allows for the formation of high molecular weight polymers with controlled structures. mdpi.com The characterization of these polymers is crucial for understanding their properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) are commonly employed to determine the chemical structure, molecular weight, and molecular weight distribution of the synthesized polymers. scirp.orgscirp.org

Controlled Polymerization Strategies and Microstructure Control

Controlled polymerization techniques are essential for synthesizing poly(this compound) with well-defined architectures and narrow molecular weight distributions. researchgate.net Anionic ring-opening polymerization (AROP) is a prominent method used for this purpose. mdpi.comwikipedia.org This technique often involves the use of initiators like organolithium compounds or other nucleophilic reagents that attack the strained four-membered siletane ring, leading to its opening and subsequent polymerization. wikipedia.org The choice of initiator and reaction conditions plays a pivotal role in controlling the polymerization process and the resulting polymer's microstructure. rsc.org

Recent advancements have explored the use of various catalytic systems to enhance control over the polymerization. For instance, the use of specific promoters in photolytic living anionic ROP has been shown to yield polymers with controlled molecular weights and low polydispersity indices (PDI), indicating a high degree of control. nih.gov The ability to control the microstructure, including tacticity and monomer sequence in copolymers, is a key area of research, as it directly influences the macroscopic properties of the resulting materials. nih.gov

Table 1: Comparison of Polymerization Methods for Siletane Derivatives

Polymerization MethodInitiator/CatalystControl over MW/PDIKey Features
Anionic ROPOrganolithium reagentsGood to ExcellentAllows for the synthesis of well-defined polymers. rsc.org
Photolytic Living Anionic ROPNa[C5H5] promoter with UV irradiationExcellentYields polymers with controlled molecular weight and very low PDI. nih.gov
Cationic ROPStrong acidsModerate to GoodCan be used for a variety of cyclic siloxanes. mdpi.com

This table provides a summary of common polymerization methods and their general characteristics.

Development of Linear and Cyclic Polysiletane Topologies

The topology of a polymer, whether linear or cyclic, significantly impacts its physical and chemical properties. researchgate.netresearchgate.net The synthesis of both linear and cyclic poly(this compound) has been explored to understand these structure-property relationships. Linear polymers are typically formed through standard ROP techniques where the polymerization proceeds in a chain-like fashion. researchgate.net

The synthesis of cyclic polymers, however, requires specific strategies, often involving end-to-end coupling of linear precursors under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The absence of chain ends in cyclic polymers leads to more compact structures, different relaxation behaviors, and potentially enhanced thermal stability compared to their linear counterparts. nih.govaps.org Studies comparing linear and cyclic polymer topologies have shown that cyclic polymers can exhibit slower dewetting on substrates, indicating improved film stability. nih.gov The unique properties of cyclic polysiletanes make them interesting candidates for applications where enhanced stability and specific conformational characteristics are desired. nih.gov

Advanced Materials Development from Siletane-Based Polymers

The unique properties of polysiletanes, such as their thermal stability and dielectric properties, make them attractive for the development of advanced materials. rsc.orgpolymersource.ca The presence of the silicon-carbon backbone and the phenyl side groups in poly(this compound) contributes to these desirable characteristics.

Design and Synthesis of Low-Dielectric Constant Materials

There is a significant demand for low-dielectric constant (low-k) materials in the microelectronics industry to reduce signal delay and power consumption in integrated circuits. researchgate.netresearchgate.net Siletane-based polymers are promising candidates for these applications. The strategy to achieve low dielectric constants often involves increasing the free volume within the polymer matrix or introducing groups with low polarizability. d-nb.infonih.gov

The synthesis of siletane-containing polymers with bulky side groups or through the creation of porous structures can effectively lower the dielectric constant. rsc.org For instance, incorporating fluorine atoms or creating oxygen-free polymers can lead to materials with significantly reduced dielectric constants and low dielectric loss, making them suitable for high-frequency applications. rsc.org Research has demonstrated the synthesis of polymers with dielectric constants as low as 2.35 by incorporating silicon-containing moieties into polyimide structures. nih.gov

Table 2: Dielectric Properties of Selected Polymer Systems

Polymer SystemDielectric Constant (k)Key Features for Low-k
Silicon-containing Polyimides2.35 - 2.37Introduction of flexible siloxane linkages. nih.gov
Oxygen-free Benzocyclobutene-based Polymers2.42 - 2.58Absence of polar oxygen atoms and presence of bulky -CF3 groups. rsc.org
Eugenol-based Polysiloxane2.77Derived from renewable biomass. d-nb.info

This table highlights the dielectric constants of various polymer systems designed for low-k applications.

Enhancement of Thermal Stability and Cross-Linking Properties

High thermal stability is a critical requirement for materials used in many advanced applications. rsc.org The introduction of silicon and aromatic groups into the polymer backbone generally enhances thermal stability. scirp.org Poly(this compound) and its derivatives exhibit good thermal properties, which can be further improved through cross-linking.

Cross-linking creates a three-dimensional network structure, which restricts polymer chain mobility and increases the energy required for thermal degradation. marquette.edu Thermal cross-linking can be induced in polymers containing reactive groups, leading to the formation of a more stable material. mdpi.com For instance, polysiloxane foams have shown improved thermal stability that is dependent on the cross-linking density. rsc.org The incorporation of aromatic cross-links, in particular, has been shown to significantly enhance thermal stability and char yield. marquette.edu

Siletane Derivatives in Functional Materials Research

The versatility of siletane chemistry allows for the incorporation of various functional groups, leading to the development of materials with specific functionalities. nih.govopenaccessjournals.com These functional materials have potential applications in fields such as optoelectronics, sensing, and biomedicine. unizar-csic.es

By modifying the siletane monomer or the resulting polymer, researchers can tailor the material's properties to meet the demands of specific applications. For example, the introduction of chromophores could lead to materials with interesting optical properties. The ability to control the polymer architecture, such as creating block copolymers or polymer-grafted nanoparticles, further expands the range of accessible functional materials. mdpi.commdpi.com The ongoing research in this area focuses on designing and synthesizing novel siletane-based polymers with precisely controlled structures and functionalities to address emerging technological challenges. rsc.orgnih.gov

Optoelectronic Materials and π-Conjugated Systems

The incorporation of silicon atoms into π-conjugated polymer backbones is a strategy to create materials with novel optoelectronic properties. uni-wuerzburg.de These properties are tunable by modifying the chemical structure of the polymer. mdpi.com this compound serves as a precursor to such polymers, offering a route to materials with desirable characteristics for electronic and optoelectronic devices. researchgate.netucm.es

Optoelectronic materials are distinguished by their ability to interact with light and electricity, a property often stemming from their conjugated structures. ucm.es These materials are fundamental to technologies like LEDs and photovoltaics. ucm.es The development of stable and tunable polycyclic aromatic compounds is crucial for advancing organic optoelectronics. chemrxiv.org

A notable example involves the synthesis of all-benzocyclobutene functionalized polycarbosilanes through the ring-opening polymerization (ROP) of 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB) and this compound (DPSCB). researchgate.net The resulting copolymers can be cross-linked at high temperatures to form resins with low dielectric constants (Dk) and low dissipation factors (Df). researchgate.net For instance, a cured resin derived from this copolymerization exhibits a dielectric constant of 2.70 and a dissipation factor of 2.13 × 10⁻³ at 1 MHz, making it a promising candidate for low-k materials in the microelectronics industry. researchgate.net The properties of the final cured resins can be controlled by adjusting the copolymerization ratio of the monomers. researchgate.net

The following table summarizes the properties of a cured resin from the copolymerization of DBCBSCB and this compound:

PropertyValueFrequency
Dielectric Constant (Dk)2.701 MHz
Dissipation Factor (Df)2.13 × 10⁻³1 MHz
Data sourced from a study on organosiloxane synthesis and its conversion to thermo-crosslinked polysiloxanes. researchgate.net

The integration of this compound into polymer chains demonstrates a practical approach to developing materials with specific electronic characteristics required for advanced applications.

Surface Functionalization and Adhesion Promotion

Silanes are widely utilized as surface modifiers and adhesion promoters due to their ability to form robust chemical bonds with a variety of substrates. sisib.combcd-chemie.dechemsilicone.comdow.com These bifunctional molecules can act as a bridge between organic polymers and inorganic surfaces, significantly enhancing adhesion. sisib.comdow.com This principle of surface functionalization can be applied using derivatives of this compound.

The process of surface modification involves altering the surface properties of a material to enhance characteristics like adhesion, wettability, and biocompatibility without changing the bulk properties. mdpi.comscitechnol.com Silanes achieve this by reacting with hydroxyl groups present on the surface of many materials, forming a durable coating. ethz.ch This is particularly important for polymers, which often have low surface energy and inherently poor adhesion. mdpi.com

Silane (B1218182) adhesion promoters can be applied as a primer to the substrate or blended into an adhesive formulation. sisib.com When used as a primer, a dilute solution of the silane is applied to the surface, where it hydrolyzes and condenses with surface hydroxyl groups, creating a strong bond. sisib.com The organofunctional group of the silane can then react with the adhesive or coating, creating a durable interface. bcd-chemie.de

While specific studies detailing the use of this compound for this purpose are not abundant, the general mechanism of silane coupling agents provides a strong framework for its potential applications. The phenyl groups on the silicon atom could influence the interaction with organic matrices, potentially offering advantages in specific polymer-substrate systems. The reactivity of the siletane ring could also be harnessed for novel surface grafting strategies.

Role as Reactive Intermediates in Semiconductor Industry

In the semiconductor industry, silanes play a critical role as precursors for the deposition of thin films of silicon, silicon dioxide, and silicon nitride. evonik.com Chemical Vapor Deposition (CVD) is a predominant technique for this purpose, allowing for the uniform deposition of fine structures on wafers. evonik.comazonano.com The purity of the silane precursors is of utmost importance, as impurities can negatively affect the electrical properties of the resulting semiconductor devices. evonik.com

While simple silanes like SiH₄ are commonly used, more complex organosilanes can also serve as precursors in CVD processes. azonano.comosha.gov The decomposition of these silanes on a heated substrate leads to the formation of a thin film. For instance, silicon dioxide films can be produced by reacting silane with oxygen. azonano.com

Although direct applications of this compound as a reactive intermediate in large-scale semiconductor manufacturing are not widely documented, its properties suggest potential utility. The strained siletane ring makes it more reactive than typical tetraalkylsilanes, which could be advantageous in certain deposition processes. The presence of phenyl groups would lead to the incorporation of carbon into the deposited films, which could be desirable for the formation of silicon carbide or other specialized layers. The controlled decomposition of such a molecule could offer a pathway to novel materials with unique electronic properties relevant to the semiconductor industry.

Siletanes as Chemical Reagents and Protecting Groups in Organic Synthesis

The inherent ring strain of siletanes, including this compound, makes them valuable reagents in organic synthesis. Their reactivity allows for unique transformations and their incorporation into protecting group strategies. organic-chemistry.orgthieme-connect.comresearchgate.net

Siletanes can undergo ring-opening reactions under various conditions. organic-chemistry.orgrsc.org For example, they can be oxidized under mild conditions using aqueous fluoride (B91410) and peroxide to yield alcohols and phenols. organic-chemistry.org This reactivity is a significant advantage, as it allows for the transformation of a stable carbon-silicon bond into a carbon-oxygen bond under conditions that are compatible with many functional groups, including silyl (B83357) ether protecting groups. organic-chemistry.org

A key application of siletanes in organic synthesis is their use in protecting groups. youtube.comorganic-chemistry.orgutsouthwestern.edulibretexts.orguchicago.edu The p-siletanylbenzyl (PSB) protecting group, for instance, is derived from a siletane and offers an alternative to traditional benzyl (B1604629) ethers. thieme-connect.com The PSB group is stable under a variety of reaction conditions but can be selectively cleaved by oxidation of the aryl-siletane bond, which generates a phenol (B47542) and facilitates the removal of the protecting group. thieme-connect.com This orthogonality is highly valuable in complex multi-step syntheses.

The reactivity of siletanes also allows them to act as latent carbanions. researchgate.net For example, 2-arylsilacyclobutanes can generate anionic nucleophilic species in polar aprotic solvents, which can then react with electrophiles like carbon dioxide. researchgate.net This unique reactivity, driven by the cleavage of a carbon-silicon bond within the strained ring, opens up new possibilities for carbon-carbon bond formation.

Emerging Research Directions and Future Perspectives in Siletane Chemistry

Development of Novel Catalytic Systems for Siletane Transformations

The transformation of siletanes, especially through ring-opening polymerization (ROP), is highly dependent on the development of sophisticated catalytic systems. fiveable.me The strain inherent in the silacyclobutane (B14746246) ring provides a thermodynamic driving force for polymerization, but achieving control over the polymer's molecular weight, structure, and properties requires carefully designed catalysts. fiveable.meresearchgate.net

Current research focuses on several classes of catalysts for siletane transformations:

Metal-Based Catalysts: Transition metal complexes are widely explored for their efficiency in mediating the ROP of siletanes. For instance, Karstedt's catalyst, a platinum-based complex, has been successfully used in the ring-opening polymerization of 1,1-diphenylsiletane. researchgate.net Other metal-based systems, including those based on rare-earth metals, iron salts like FeCl₃, and zinc triflate (Zn(OTf)₂), have been shown to be effective for the ROP of other cyclic monomers and are being investigated for siletanes. nih.gov Transition-metal catalysis is also crucial for reactions involving the activation of silicon-carbon bonds in silacyclobutanes, enabling ring expansion and the synthesis of more complex silicon-containing heterocycles. researchgate.net

Organocatalysts: Metal-free organocatalysts are gaining traction as a biocompatible and often more sustainable alternative to metal-based systems. fiveable.me Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and various Brønsted or Lewis acids are being explored to initiate the polymerization of cyclic monomers, including siletanes. fiveable.menih.gov

Anionic and Cationic Initiators: Traditional anionic initiators like organolithium compounds and potassium hydroxide, as well as cationic initiators like strong acids, can induce the ROP of cyclic siloxanes and are being adapted for siletane monomers. fiveable.memdpi.com These methods allow for the synthesis of well-defined polymers, sometimes in a living fashion, which enables the creation of block copolymers. fiveable.me

The ongoing development of these catalytic systems is geared towards achieving greater control over polymerization (living polymerization), stereoselectivity, and the synthesis of polymers with narrow molecular weight distributions and precisely defined architectures. fiveable.me

Catalyst/Initiator TypeSpecific Example(s)TransformationReference
Metal-Based CatalystKarstedt's Catalyst (Platinum-based)Ring-Opening Polymerization (ROP) researchgate.net
Metal-Based CatalystTransition Metal Complexes (e.g., Rh, Pd)Si-C Bond Activation, Cross-Coupling researchgate.netacs.org
OrganocatalystDBU, Thioureas, GuanidinesRing-Opening Polymerization (ROP) fiveable.me
Cationic InitiatorSulfuric Acid, Brønsted/Lewis AcidsRing-Opening Polymerization (ROP) nih.govmdpi.com
Anionic InitiatorOrganolithium compounds, Potassium HydroxideRing-Opening Polymerization (ROP) fiveable.memdpi.com

Integration of this compound into Complex Molecular Architectures

This compound serves as a valuable monomer, a fundamental building block for constructing larger, more complex macromolecules and polymers. libretexts.orglibretexts.org The process of linking these monomers into long polymer chains, known as polymerization, allows for the creation of materials with emergent properties not present in the individual monomer. theexpertta.comkhanacademy.org

A primary method for this integration is Ring-Opening Polymerization (ROP), where the strained four-membered ring of this compound is opened to form a linear polymer chain. researchgate.net This strategy has been effectively used to create novel copolymers with tailored properties. A significant example is the copolymerization of this compound (DPSCB) with 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB). researchgate.net This reaction yields a high-performance polymer system with desirable characteristics for advanced applications. researchgate.net

The integration of siletane units is not limited to simple homopolymers or copolymers. The principles of dynamic covalent chemistry and supramolecular chemistry are being applied to construct highly ordered two- and three-dimensional molecular architectures. nih.govnih.gov By using siletanes as nodes or linkers, researchers aim to create complex structures like metallacycles and molecular prisms. nih.govmdpi.com Furthermore, functionalized siletanes, such as alkenylsilacyclobutanes, can be integrated into diverse organic molecules through highly stereospecific cross-coupling reactions, demonstrating their utility beyond polymerization. acs.org

Monomer(s)Synthetic MethodResulting ArchitectureKey Feature/ApplicationReference
This compound (DPSCB) and 1,1-dibenzocyclobutene-1-silacyclobutane (DBCBSCB)Ring-Opening CopolymerizationLinear CopolymerLow-k Dielectric Material researchgate.net
AlkenylsilacyclobutanesSilicon-Assisted Cross-CouplingComplex Organic MoleculesStereospecific Synthesis acs.org
This compoundRing-Opening Polymerization (ROP)Polysiletane (Homopolymer)Backbone for functional materials researchgate.net

Synergistic Approaches Combining Synthetic and Theoretical Methodologies

The advancement of siletane chemistry is increasingly reliant on a synergistic relationship between experimental synthesis and theoretical computation. scholaris.ca Computational chemistry provides powerful tools to understand reaction mechanisms, predict reactivity and selectivity, and rationalize experimental observations that might otherwise be difficult to interpret. escholarship.orgnih.gov This integrated approach accelerates the discovery and optimization of chemical reactions involving siletanes.

Computational methods like Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) are employed to study the thermodynamics and kinetics of siletane transformations. escholarship.org For example, theoretical studies can model the transition states of ring-opening reactions, helping to explain why a particular catalyst is effective or how to design a more selective one. nih.gov This approach has been used to elucidate the mechanisms of complex organometallic reactions and understand the origins of selectivity and byproduct formation. escholarship.org

Synthetic ProblemComputational MethodInsight GainedReference
Reaction Mechanism & SelectivityDensity Functional Theory (DFT)Understanding transition state energies, rationalizing E/Z selectivity. nih.gov
Byproduct Formation & Reaction PathwaysAb Initio Molecular Dynamics (AIMD)Identifying post-transition state bifurcations and competing reaction channels. escholarship.org
Influence of Sterics on ReactivityComputational Modeling & Experimental SynthesisCorrelating catalyst/substrate structure with product distribution. scholaris.ca
Bonding and FragmentationTheoretical StudiesElucidating thermal decomposition mechanisms of the siletane ring. archive.org

Expanding Interdisciplinary Applications in Advanced Materials and Chemical Synthesis

The unique properties of this compound and the polymers derived from it make them promising candidates for a range of interdisciplinary applications, particularly in advanced materials science and as specialized reagents in organic synthesis. acs.orgwikipedia.org

Advanced Materials: A key application lies in the field of microelectronics. Polymers created from the copolymerization of this compound exhibit low dielectric constants (low-k). researchgate.net Low-k materials are critical for insulating the microscopic copper wiring in modern integrated circuits, preventing signal interference and reducing power consumption. wikipedia.org As electronic devices become smaller and faster, the demand for new, high-performance low-k dielectrics grows. The development of siletane-based polymers directly addresses this need. Furthermore, the broader field of organic electronics, which seeks to create flexible, transparent, and cost-effective devices like rollable displays, sensors, and solar cells, constantly requires new semiconducting and insulating materials. wallenberg.orgmpg.de The tunable properties and processability of polysiletanes make them attractive for future exploration in these areas. european-mrs.com

Chemical Synthesis: Beyond materials, siletanes are valuable intermediates and reagents in organic synthesis. acs.org The strained ring can be selectively opened in various ways to introduce silicon-containing moieties into organic molecules. For example, siletanes are used in silicon-assisted cross-coupling reactions, providing a pathway to complex molecular structures that may be difficult to access through other means. acs.org Their role as building blocks allows for the construction of a diverse range of organosilicon compounds.

The interdisciplinary nature of this research connects fundamental chemistry with materials engineering and electronics, highlighting the potential of this compound to contribute to next-generation technologies. nih.govfsu.edu

Application AreaSpecific UseKey Property of Siletane/DerivativeReference
Advanced Materials (Microelectronics)Low-k Dielectric InsulatorLow polarizability of the resulting polymer backbone. researchgate.net
Advanced Materials (Organic Electronics)Potential component in flexible transistors, sensors, or solar cells.Tunable electronic properties, processability, and stability of derived polymers. wallenberg.orgeuropean-mrs.com
Chemical SynthesisReagent in cross-coupling reactions.Reactivity of the strained Si-C bonds. acs.org
Chemical SynthesisMonomer for organosilicon polymers.Ability to undergo controlled Ring-Opening Polymerization. researchgate.netresearchgate.net

Q & A

What are the established synthetic routes for 1,1-Diphenylsiletane, and how can reaction conditions be optimized for reproducibility?

Basic
The synthesis of this compound typically involves organosilicon coupling reactions. A common method is the condensation of dichlorosilanes with Grignard reagents (e.g., phenylmagnesium bromide). For reproducibility, key variables include solvent polarity (e.g., THF vs. diethyl ether), stoichiometric ratios, and reaction temperature. Polyphosphoric acid has been used as a catalyst in analogous systems to enhance reaction efficiency . Optimization should involve systematic variation of these parameters and monitoring via TLC or GC-MS.

Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexities?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for confirming structure. ²⁹Si NMR is particularly useful for identifying silicon-centered environments, with chemical shifts typically between −10 to −30 ppm for silacyclobutanes. Infrared (IR) spectroscopy can validate Si-C bond formation (absorption bands ~700–800 cm⁻¹). X-ray crystallography provides definitive structural proof but requires high-purity crystals. Data interpretation must consider steric effects from phenyl groups, which may split signals in NMR .

How can researchers resolve contradictions in reported thermodynamic stability data for this compound across different studies?

Advanced
Contradictions in stability data often arise from differences in experimental conditions (e.g., solvent, temperature) or measurement techniques (e.g., calorimetry vs. computational models). A systematic approach includes:

Replicating studies under standardized conditions.

Cross-validating results using multiple methods (e.g., DSC for enthalpy, DFT calculations for bond dissociation energies).

Analyzing potential decomposition pathways (e.g., ring-opening reactions) under varying environments .

What strategies mitigate competing reaction pathways during functionalization of this compound?

Advanced
Competing pathways (e.g., ring-opening vs. cross-coupling) can be controlled by:

  • Protective group strategies : Temporarily shielding reactive silicon centers.
  • Catalyst design : Using transition metals (e.g., Pd) to direct regioselectivity.
  • In-situ monitoring : Real-time FTIR or Raman spectroscopy to track intermediates .
    Steric hindrance from phenyl groups may favor selective functionalization at less hindered positions .

What computational methods predict the electronic structure of this compound, and how do they compare with experimental data?

Basic
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are widely used to model frontier molecular orbitals and charge distribution. Comparative studies show strong alignment between computed ²⁹Si NMR shifts and experimental data (mean error < 5 ppm). However, dispersion forces from phenyl groups may require advanced functionals (e.g., ωB97X-D) for accurate geometry optimization .

How does steric hindrance from phenyl groups influence the reactivity of this compound in cross-coupling reactions?

Advanced
Phenyl groups create significant steric bulk, reducing accessibility to the silicon center. This hinders nucleophilic attack but stabilizes the silacyclobutane ring via conjugation. Kinetic studies suggest that bulky ligands on catalysts (e.g., Pt with triarylphosphines) improve selectivity by mitigating steric clashes .

What are the best practices for handling and storing this compound to prevent decomposition?

Basic
Store under inert atmosphere (argon or nitrogen) at −20°C to minimize oxidation and hydrolysis. Use anhydrous solvents (e.g., dried THF) during synthesis. Decomposition products (e.g., silanols) can be monitored via GC-MS .

How can researchers design experiments to isolate intermediate species in this compound reactions?

Advanced
Intermediate trapping techniques include:

  • Cryogenic quenching : Rapid cooling to −78°C to stabilize transient species.
  • Chemical trapping : Adding scavengers (e.g., methanol) to capture reactive intermediates.
    Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) can also elucidate reaction kinetics .

What are the key challenges in crystallizing this compound for X-ray diffraction studies?

Basic
Phenyl groups create conformational flexibility, complicating crystallization. Strategies include:

  • Slow evaporation : Using low-polarity solvents (e.g., hexane) at controlled temperatures.
  • Seeding : Introducing pre-formed microcrystals to induce growth.
    High-resolution data collection (e.g., synchrotron sources) improves accuracy despite weak diffraction .

What statistical approaches validate the reproducibility of catalytic applications involving this compound?

Advanced
Use multivariate analysis (e.g., ANOVA) to assess variance across replicates. Predictive models (e.g., linear regression) can correlate reaction parameters (e.g., catalyst loading, temperature) with yield. Reproducibility is confirmed if 95% confidence intervals overlap across independent trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.